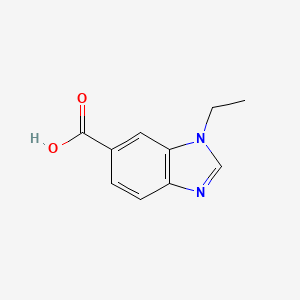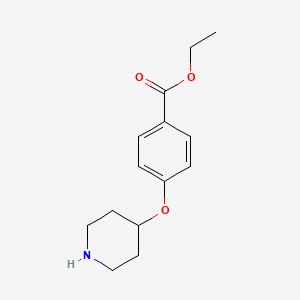
4-((Chloromethyl)sulfonyl)thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Chloromethyl)sulfonyl)thiomorpholine is an organic compound with the molecular formula C5H10ClNO2S2 and a molecular weight of 215.72 g/mol . It is a derivative of thiomorpholine, a sulfur-containing heterocyclic compound. This compound is characterized by the presence of a chloromethylsulfonyl group attached to the thiomorpholine ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Chloromethyl)sulfonyl)thiomorpholine typically involves the reaction of thiomorpholine with chloromethylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle the increased volume of reactants
Continuous Stirring: To ensure uniform mixing and reaction completion
Purification: Techniques such as distillation or recrystallization to obtain the pure compound
Chemical Reactions Analysis
Types of Reactions
4-((Chloromethyl)sulfonyl)thiomorpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiomorpholine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiomorpholine derivatives with reduced sulfur functionality.
Scientific Research Applications
4-((Chloromethyl)sulfonyl)thiomorpholine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with therapeutic activity.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-((Chloromethyl)sulfonyl)thiomorpholine involves its interaction with molecular targets through its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine: The parent compound, lacking the chloromethylsulfonyl group.
4-((Methylsulfonyl)thiomorpholine): Similar structure but with a methylsulfonyl group instead of a chloromethylsulfonyl group.
4-((Chloromethyl)sulfonyl)morpholine: Similar structure but with a morpholine ring instead of a thiomorpholine ring.
Uniqueness
4-((Chloromethyl)sulfonyl)thiomorpholine is unique due to the presence of both the chloromethyl and sulfonyl groups, which impart distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in synthetic chemistry and a compound of interest in various research fields.
Properties
Molecular Formula |
C5H10ClNO2S2 |
|---|---|
Molecular Weight |
215.7 g/mol |
IUPAC Name |
4-(chloromethylsulfonyl)thiomorpholine |
InChI |
InChI=1S/C5H10ClNO2S2/c6-5-11(8,9)7-1-3-10-4-2-7/h1-5H2 |
InChI Key |
BTVZGDZFMOCNRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1S(=O)(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Dimethylphosphoryl)methyl]piperidine](/img/structure/B13540725.png)



![5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybenzoic acid](/img/structure/B13540754.png)



![3-[[(1,1-Dimethylethoxy)carbonyl]amino]benzo[b]thiophene-2-carboxylic acid](/img/structure/B13540778.png)



![8,8-Difluoro-6-azadispiro[2.0.3^{4}.1^{3}]octane,trifluoroaceticacid](/img/structure/B13540804.png)
